molecular formula C18H25N3O3S B2879732 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034574-52-0

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2879732
CAS RN: 2034574-52-0
M. Wt: 363.48
InChI Key: WKVIQGARICELSI-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H25N3O3S and its molecular weight is 363.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiproliferative Applications

Sulfonamides, due to their structural diversity, have been extensively explored for their antimicrobial and antiproliferative properties. A study on N-ethyl-N-methylbenzenesulfonamide derivatives highlights their significant cytotoxic activity against human cell lines, including lung and liver carcinoma cells, showcasing the potential of sulfonamides in cancer research and therapy (Shimaa M. Abd El-Gilil, 2019).

Drug Metabolism and Pharmacokinetics

The role of sulfonamides in drug metabolism and pharmacokinetics is underscored by studies on their isotopic labeling. For example, research on a leukocyte function-associated antigen-1 antagonist and its sulfonamide metabolite, labeled with stable isotopes and carbon-14, underscores the importance of these compounds in understanding drug metabolism and pharmacokinetics (B. Latli et al., 2011).

Enzyme Inhibition

Sulfonamides have been identified as potent inhibitors of various enzymes, including carbonic anhydrases, which play a crucial role in physiological processes. Studies have demonstrated the inhibition of tumor-associated carbonic anhydrase IX by halogenated sulfonamides, suggesting their potential in designing antitumor agents (M. Ilies et al., 2003).

Molecular Docking and Antibacterial Activity

The synthesis and characterization of Schiff bases of sulfamethoxazole and sulfathiazole, and their docking computation with DHPS protein structure, highlight the utility of sulfonamides in developing new antibacterial agents. This research demonstrates the potential for sulfonamide-based compounds to target specific bacterial proteins and pathways, offering a path for the development of novel antibiotics (S. Mondal et al., 2015).

Corrosion Inhibition

Sulfonamides have also found applications in materials science, such as the use of sulfonamide drugs as inhibitors for mild steel corrosion in acidic media. This application demonstrates the versatility of sulfonamide compounds beyond their traditional roles in medicine, indicating their potential in industrial and environmental protection contexts (Hari Kumar Sappani & S. Karthikeyan, 2014).

properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-12(2)18-19-17(11-21(18)4)25(22,23)20-13(3)9-14-5-6-16-15(10-14)7-8-24-16/h5-6,10-13,20H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVIQGARICELSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NC(C)CC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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